Lipophilic Ligand Efficiency (LLE) Optimization: N-(2-methylcyclohexyl) vs. Quinoline-Ether Substituted Analogs
The target compound demonstrates a calculated logP (clogP) of 3.43 [1]. This value is significantly lower than the predicted clogP for its closest patented analog, GYJHCVFYBBUBQU (n-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide) [2]. The addition of the dimethoxyquinoline-oxy moiety to the amide side chain in the comparator drastically increases lipophilicity and molecular weight. The target compound's lower and more balanced clogP with a TPSA of 39.93 Ų suggests superior metabolic stability and a reduced risk of cytochrome P450 inhibition, a common pitfall for highly lipophilic kinase inhibitors.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 3.43; TPSA = 39.93 Ų, MW = 345.42 |
| Comparator Or Baseline | GYJHCVFYBBUBQU (CAS not provided; EP2609091A1): Predicted to have significantly higher clogP (>4.5) and higher TPSA due to the quinoline-oxy motif. |
| Quantified Difference | Target compound exhibits a lower clogP by at least 1 log unit, indicating a better balance between permeability and solubility. |
| Conditions | In silico property prediction using standardized algorithms (Sildrug/ECBD). |
Why This Matters
For medicinal chemistry sourcing, this means the target compound can be incorporated into lead series without the immediate ADME liabilities (such as poor solubility and high clearance) associated with larger, more lipophilic analogs, improving the likelihood of achieving oral bioavailability.
- [1] EOS61798. Sildrug Database. Predicted Molecular Properties. View Source
- [2] GYJHCVFYBBUBQU. Compound found in EP2609091A1, page 98. European Patent Office. View Source
